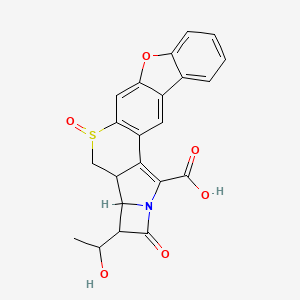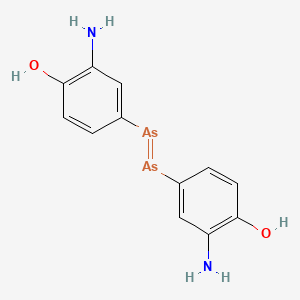
Salvarsan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Arsphenamine was originally synthesized by reacting 3-nitro-4-hydroxyphenylarsonic acid with sodium hydroxide and sodium hydrosulfite, followed by reduction with hydrogen sulfide . The industrial production of arsphenamine involved the careful handling of the compound due to its instability in air. It was distributed as a yellow, crystalline, hygroscopic powder that had to be dissolved in distilled, sterile water with minimal exposure to air to produce a solution suitable for injection .
Chemical Reactions Analysis
Arsphenamine undergoes various chemical reactions, including oxidation and reduction . It is known to be a mixture of compounds with different numbers of arsenic atoms in the ring . Common reagents used in these reactions include sodium hydroxide, sodium hydrosulfite, and hydrogen sulfide . The major products formed from these reactions are different arsenic-containing compounds, which contribute to its antimicrobial properties .
Scientific Research Applications
Arsphenamine has been extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It was the first marketed antibiotic that cured an infectious disease caused by bacteria . In chemistry, it served as a model for the development of other organoarsenic compounds. In biology and medicine, it was used to treat syphilis and other infectious diseases, paving the way for the development of modern antibiotics . Its use in industry includes the production of other arsenical drugs and compounds .
Mechanism of Action
Arsphenamine exerts its effects by targeting the bacterium Treponema pallidum, the causative agent of syphilis . It is toxic to the bacterium, leading to its death. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interfere with the bacterium’s metabolic processes . The compound’s toxicity to the bacterium, while sparing the human host, exemplifies Ehrlich’s concept of the "magic bullet" .
Comparison with Similar Compounds
Arsphenamine can be compared with other similar compounds, such as neosalvarsan (neoarsphenamine), oxphenarsine (Mapharsen), and penicillin . Neothis compound was developed to be more soluble and easier to prepare than arsphenamine, although it was slightly less effective . Oxphenarsine replaced arsphenamine in the 1940s until penicillin became the standard treatment for syphilis . Penicillin, unlike arsphenamine, is a β-lactam antibiotic that targets bacterial cell wall synthesis, making it more effective and less toxic .
Properties
CAS No. |
150-44-7 |
|---|---|
Molecular Formula |
C12H12As2N2O2 |
Molecular Weight |
366.08 g/mol |
IUPAC Name |
2-amino-4-(3-amino-4-hydroxyphenyl)arsanylidenearsanylphenol |
InChI |
InChI=1S/C12H12As2N2O2/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8/h1-6,17-18H,15-16H2 |
InChI Key |
ZCZNGRXPMRPERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



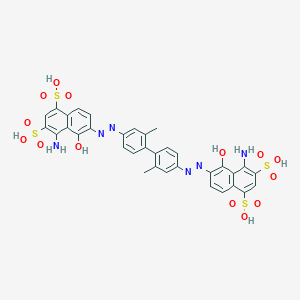

![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide](/img/structure/B10784929.png)

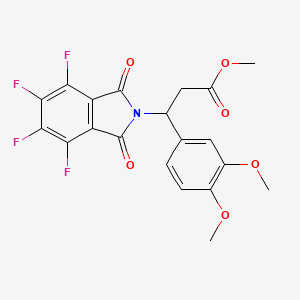
![2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B10784936.png)
![hexasodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B10784954.png)
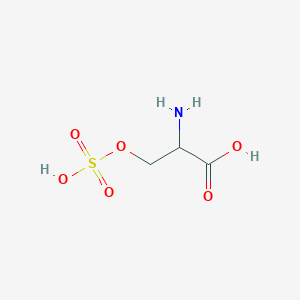

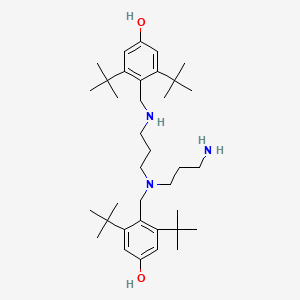
![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B10784973.png)

